1-{[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC16357176
Molecular Formula: C17H17FN2O3S
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
![1-{[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid -](/images/structure/VC16357176.png)
Specification
Molecular Formula | C17H17FN2O3S |
---|---|
Molecular Weight | 348.4 g/mol |
IUPAC Name | 1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C17H17FN2O3S/c1-10-14(16(21)20-8-6-12(7-9-20)17(22)23)24-15(19-10)11-2-4-13(18)5-3-11/h2-5,12H,6-9H2,1H3,(H,22,23) |
Standard InChI Key | STAIHALAHZHOOA-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C(=O)O |
Introduction
The compound 1-{[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic molecule that incorporates several functional groups, including a thiazole ring, a fluorophenyl group, and a piperidine moiety. This structure suggests potential applications in medicinal chemistry due to its ability to interact with various biological targets.
Potential Biological Activities
Given its structure, 1-{[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid may exhibit biological activities similar to those of related compounds. Thiazole rings are often found in compounds with pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a piperidine ring could also suggest interactions with neurotransmitter systems or other biological targets.
Chemical Reactivity
The compound's chemical reactivity would be influenced by its functional groups:
-
Thiazole Ring: Can undergo nucleophilic substitutions and electrophilic additions.
-
Piperidine Ring: May participate in reactions typical of amines, such as acylation and alkylation.
-
Carboxylic Acid Group: Can form esters or amides through condensation reactions.
Data Table: Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume